REACTION_SMILES
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[C:11]([O:12][BH-:13]([O:14][C:15](=[O:16])[CH3:17])[O:18][C:19](=[O:20])[CH3:21])(=[O:22])[CH3:23].[CH3:1][C:2]1=[N:3][CH2:4][CH2:5][c:6]2[c:7]1[cH:8][cH:9][o:10]2.[Na+:24]>>[CH3:1][CH:2]1[NH:3][CH2:4][CH2:5][c:6]2[c:7]1[cH:8][cH:9][o:10]2
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)O[BH-](OC(C)=O)OC(C)=O
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Name
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CC1=NCCc2occc21
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC1=NCCc2occc21
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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|
Type
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product
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Smiles
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CC1NCCc2occc21
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |